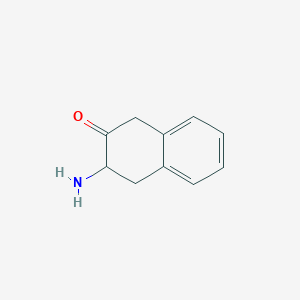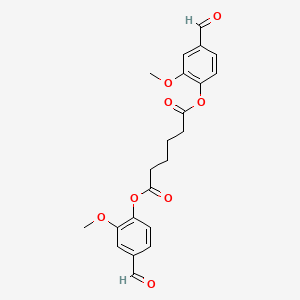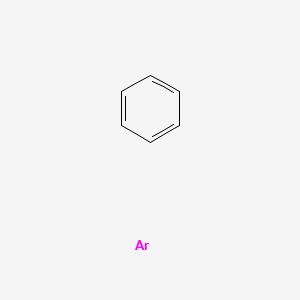
Argon;benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon;benzene: is a van der Waals complex formed by the interaction between argon and benzene. This compound is of interest due to its unique structural and electronic properties, which arise from the weak interactions between the argon atom and the benzene ring. These interactions can be studied to understand the behavior of molecular clusters and the nature of van der Waals forces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Matrix Isolation Technique: Argon;benzene complexes can be prepared using the matrix isolation technique, where argon and benzene are co-deposited at low temperatures (typically around 20 K) in an inert gas matrix.
Supersonic Jet Expansion: Another method involves the use of supersonic jet expansion, where a mixture of argon and benzene is expanded through a nozzle into a vacuum chamber.
Industrial Production Methods: There are no large-scale industrial production methods for this compound complexes due to their specialized nature and the requirement for low-temperature conditions. These complexes are primarily studied in research laboratories.
Analyse Chemischer Reaktionen
Types of Reactions:
Van der Waals Interactions: The primary interaction in argon;benzene complexes is the van der Waals interaction, which is a weak, non-covalent force.
Photodissociation: Under certain conditions, such as exposure to ultraviolet light, the this compound complex can undergo photodissociation, where the argon atom is released from the benzene ring.
Common Reagents and Conditions:
Inert Gas Matrix: Argon is used as the inert gas matrix for stabilizing the complex at low temperatures.
Ultraviolet Light: UV light can be used to study the photodissociation of the complex.
Major Products Formed:
Photodissociation Products: The primary product of photodissociation is the separation of argon and benzene molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Spectroscopic Studies: Argon;benzene complexes are used in spectroscopic studies to understand the nature of van der Waals interactions and the electronic properties of molecular clusters.
Biology:
Model Systems: These complexes serve as model systems for studying weak interactions in biological molecules, such as protein-ligand binding.
Medicine:
Drug Design: Insights gained from studying this compound interactions can be applied to drug design, particularly in understanding how drugs interact with their targets through weak forces.
Industry:
Material Science: Research on this compound complexes contributes to the development of new materials with tailored properties based on van der Waals interactions.
Wirkmechanismus
Mechanism:
Van der Waals Forces: The primary mechanism of action for argon;benzene complexes is the van der Waals force, which is a weak, attractive force between the argon atom and the benzene ring.
Molecular Targets and Pathways:
Non-Specific Binding: The argon atom does not form specific chemical bonds with the benzene ring but interacts through non-specific van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
140135-97-3 |
|---|---|
Molekularformel |
C6H6Ar |
Molekulargewicht |
118.0 g/mol |
IUPAC-Name |
argon;benzene |
InChI |
InChI=1S/C6H6.Ar/c1-2-4-6-5-3-1;/h1-6H; |
InChI-Schlüssel |
LXXWZNHVNDONSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC=C1.[Ar] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
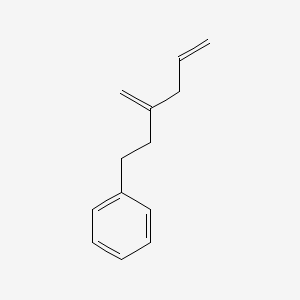
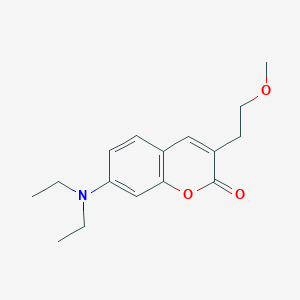
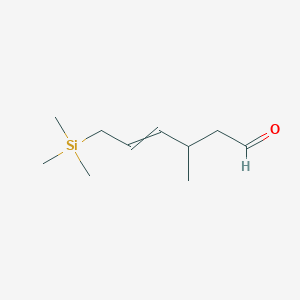
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
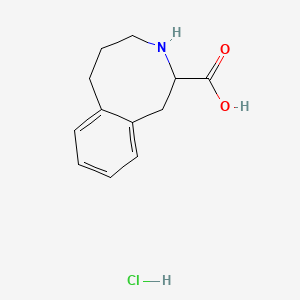
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
